(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The presence of various functional groups such as phenoxy, methyl, oxo, and sulfonyl groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate pyrimidine derivatives with phenoxy and sulfonyl substituents under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium methoxide (MeONa), and solvents like butanol (BuOH) at reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce double bonds.
Substitution: The phenoxy and sulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
(2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound’s unique structure and biological activities make it a potential lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in the regulation of immune responses and inflammation . The compound may also interact with other proteins and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit diverse biological activities, including antiproliferative and antimicrobial properties.
Triazole-pyrimidine hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties, similar to (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE.
Uniqueness
The uniqueness of (2E)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}-2-(4-METHYLBENZENESULFONYL)PROP-2-ENENITRILE lies in its specific combination of functional groups and its ability to interact with multiple biological targets
Properties
Molecular Formula |
C25H19N3O4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C25H19N3O4S/c1-17-10-12-20(13-11-17)33(30,31)21(16-26)15-22-24(32-19-8-4-3-5-9-19)27-23-18(2)7-6-14-28(23)25(22)29/h3-15H,1-2H3/b21-15+ |
InChI Key |
RDMQUIPPGAFFNH-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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